L-Penicillamine-d6 is a deuterated form of L-Penicillamine, an amino acid derivative that is primarily used in the treatment of certain medical conditions, including Wilson's disease and cystinuria. It is classified as a chelating agent due to its ability to bind heavy metals, facilitating their excretion from the body. The compound is notable for its stable isotopic labeling, which enhances its utility in various scientific applications, particularly in the fields of pharmacology and biochemistry.
L-Penicillamine-d6 is synthesized from L-Penicillamine, which itself is derived from penicillin. The compound belongs to the class of thiol-containing amino acids and is recognized as a zwitterionic molecule, possessing both positive and negative charges at physiological pH. Its molecular formula is , with a molecular weight of 155.25 g/mol, indicating the presence of six deuterium atoms replacing hydrogen atoms in the structure of L-Penicillamine.
The synthesis of L-Penicillamine-d6 involves several key steps. One common method includes the use of deuterated reagents during the synthesis of L-Penicillamine. For instance, the reaction may proceed through the following steps:
The synthesis often utilizes high-performance liquid chromatography (HPLC) for purification and analysis of the resulting compounds, ensuring that the final product meets purity standards required for scientific applications .
L-Penicillamine-d6 has a similar structural framework to L-Penicillamine but features deuterium atoms in place of hydrogen atoms. The structure can be represented as follows:
The compound's structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into the arrangement of atoms within the molecule.
L-Penicillamine-d6 participates in various chemical reactions typical of thiol-containing compounds:
The reactivity profile of L-Penicillamine-d6 allows it to be utilized in studies involving metal ion interactions and drug development processes .
The mechanism through which L-Penicillamine-d6 exerts its effects primarily involves its role as a chelator:
Studies have shown that this mechanism is effective in reducing metal accumulation in tissues and alleviating symptoms associated with metal toxicity .
Relevant data regarding melting points and solubility can be obtained through experimental characterization methods such as differential scanning calorimetry (DSC) and solubility tests .
L-Penicillamine-d6 has several scientific uses:
L-Penicillamine-d6 (CAS No. 1795786-79-6) is a selectively deuterated isotopologue of the naturally occurring amino acid derivative L-penicillamine. Its systematic IUPAC name is (2R)-2-amino-4,4,4-trideuterio-3-sulfanyl-3-(trideuteriomethyl)butanoic acid, with the molecular formula C5H5D6NO2S and a molecular weight of 155.2 g/mol [4] [5]. This compound features six deuterium atoms strategically positioned at two molecular sites: a trideuteriomethyl group (-CD3) and a 4,4,4-trideuterio moiety (-C(CD3)), maintaining the core stereochemical configuration of the parent L-penicillamine molecule with (R)-chirality at the alpha-carbon [5] [9].
Structural Features: The molecule retains the trifunctional character of penicillamine, possessing a carboxylic acid group (-COOH), an amino group (-NH2), and a thiol group (-SH) – all attached to a chiral carbon center. The isotopic substitution occurs exclusively at the two methyl groups branching from the beta-carbon, which also bears the thiol functionality. This strategic deuteration leaves the pharmacologically active thiol group and chiral center undisturbed while altering molecular vibrations and bond strengths [4] [7].
Stereochemical Integrity: As the deuterated analogue of L-penicillamine (CAS 1113-41-3), it maintains identical stereochemical configuration. The "L" designation refers to its absolute configuration (specifically (R)-enantiomer in modern nomenclature), which is critical for its biological interactions. The undeterated counterpart has a molecular weight of 149.211 g/mol and shares the core structural backbone [7] [10].
Physicochemical Properties: The incorporation of deuterium minimally affects polarity but significantly alters vibrational frequencies observable in spectroscopic techniques. The increased molecular mass (155.2 vs 149.2 g/mol) subtly influences rotational dynamics and molecular interactions. The compound typically exists as a zwitterion at physiological pH, with protonation states varying based on the environment [7] [9].
Table 1: Structural Comparison of L-Penicillamine and L-Penicillamine-d6
Characteristic | L-Penicillamine | L-Penicillamine-d6 |
---|---|---|
Molecular Formula | C5H11NO2S | C5H5D6NO2S |
Molecular Weight | 149.211 g/mol | 155.2 g/mol |
CAS Number | 1113-41-3 | 1795786-79-6 |
Deuterium Positions | None | -C(CD3) and -S-C(CD3) |
Stereochemistry | (R)-configuration | (R)-configuration |
Deuterium labeling serves as a powerful strategy in drug development and metabolic research due to the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit greater stability compared to carbon-hydrogen bonds. This phenomenon arises because deuterium nuclei possess higher mass than protons, leading to lower zero-point vibrational energy and consequently higher activation energy for bond cleavage. The primary KIE for C-D bonds ranges from 5-10 at room temperature, potentially altering metabolic pathways when deuterium occupies positions vulnerable to enzymatic oxidation [4] [8] [9].
In L-penicillamine-d6, deuterium atoms are incorporated at the metabolically stable methyl groups rather than directly at the reaction-prone thiol or chiral center sites. This strategic placement minimizes alterations to the molecule's inherent reactivity while enabling precise tracking. The compound's primary applications in pharmaceutical research include:
Metabolic Pathway Tracing: As a stable isotope tracer, L-penicillamine-d6 enables quantitative analysis of absorption, distribution, metabolism, and excretion (ADME) profiles using mass spectrometry. Its distinct mass signature allows unambiguous differentiation from endogenous penicillamine in biological matrices, facilitating accurate pharmacokinetic studies without radioactive hazards [4] [5].
Quantitative Bioanalysis: The deuterated form serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) assays for penicillamine quantification. Its near-identical chemical behavior ensures co-elution with the analyte while the +6 mass shift provides a distinct detection window, significantly enhancing analytical precision and accuracy in complex biological samples [4] [5].
Mechanistic Studies: By using L-penicillamine-d6 in metal chelation experiments, researchers can isotopically track metal complex formation and dissociation kinetics. This is particularly valuable for understanding the chelation mechanisms in Wilson's disease therapy, where penicillamine promotes copper excretion through formation of soluble copper-penicillamine complexes [9] [10].
Drug-Drug Interaction Studies: The isotopic label allows researchers to investigate potential interactions between penicillamine and concomitant medications (e.g., antacids or iron supplements) by precisely monitoring changes in the deuterated compound's pharmacokinetic parameters compared to control conditions [2] [9].
The development of deuterated penicillamine analogues follows a broader trajectory in pharmaceutical isotope chemistry. Penicillamine itself was first identified in 1943 as a degradation product of penicillin, with its D-isomer introduced clinically for Wilson's disease in 1956 by John Walshe [3] [10]. The discovery of its chelating properties spurred decades of clinical applications in metal overload disorders, cystinuria, and rheumatoid arthritis [3] [6] [10].
Deuterated pharmaceuticals emerged significantly later, with the first FDA-approved deuterated drug (Deutetrabenazine) receiving approval in 2017. L-Penicillamine-d6 represents a specialized research tool rather than a therapeutic entity, developed to address specific analytical challenges in penicillamine research. Key milestones include:
Analytical Demands: As regulatory requirements for drug development intensified (particularly ICH M3(R2) and ICH S3A guidelines), the need for highly sensitive and specific bioanalytical methods grew. This drove the synthesis of deuterated internal standards like L-penicillamine-d6 to improve the reliability of LC-MS/MS assays for penicillamine quantification in preclinical and clinical studies [4] [5].
Synthetic Advancements: Modern deuterium incorporation techniques, including metal-catalyzed hydrogen-deuterium exchange and synthesis from deuterated precursors, enabled cost-effective production of high isotopic purity (>99%) compounds. L-Penicillamine-d6 synthesis likely employs deuterated acetone as a starting material, facilitating efficient installation of the two -CD3 groups [4] [7].
Regulatory Support: Pharmacopeial standards (USP/EP) increasingly recognize the value of characterized reference materials. Suppliers now provide L-penicillamine-d6 with comprehensive certificates of analysis detailing chemical purity, isotopic enrichment, and traceability, supporting its use in regulated bioanalytical methods for Abbreviated New Drug Applications (ANDAs) and commercial production [4] [5].
Veterinary Research Applications: With expanding recognition of copper-associated hepatopathies in dogs and the extra-label use of penicillamine in veterinary medicine, deuterated analogues gained importance for species-specific metabolic studies. This application highlights the compound's role in addressing unique pharmacokinetic questions beyond human medicine [9].
Table 2: Evolution of Deuterated Penicillamine Standards
Era | Development Focus | Analytical Challenges Addressed |
---|---|---|
Pre-2000 | Basic deuterated amino acid synthesis | Limited availability of specialized internal standards |
2000-2010 | Commercial production of simple deuterated compounds | Method validation requirements for FDA submissions |
2010-Present | High-purity chiral deuterated standards (e.g., L-penicillamine-d6) | Need for stereospecific analysis in complex matrices |
Current Trends | Multi-isotopic standards (e.g., 13C/15N/2H) | Differentiating drug metabolites from endogenous compounds |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7